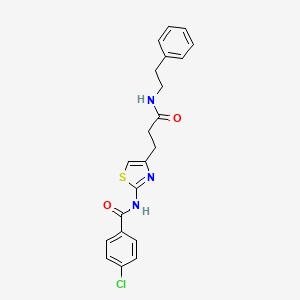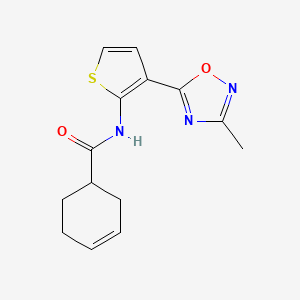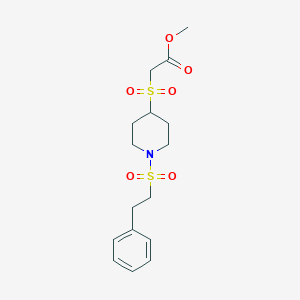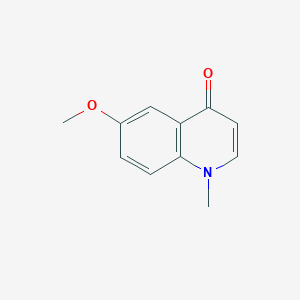![molecular formula C16H19FN4O4S B2844883 5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione CAS No. 874806-42-5](/img/structure/B2844883.png)
5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione” is a member of piperazines . It is a complex organic compound that contains several functional groups, including a fluorophenyl group, a piperazine ring, a sulfonyl group, and a pyrimidinedione ring .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For example, the synthesis of a related compound was achieved through a four-step synthetic approach, where a trimethylstannyl leaving group was introduced by displacement of iodine using palladium catalysis and hexamethyldistannane in an inert solvent .Molecular Structure Analysis
The molecular structure of such compounds can be complex due to the presence of multiple functional groups. Single-crystal X-ray diffraction data can be used to solve the crystal structure .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. The reactions could involve the various functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, its molecular weight is 461.5 g/mol .Wirkmechanismus
Target of Action
It is known that the compound is part of a class of functionalized oxazoles . Oxazoles are a versatile class of compounds with diverse biological activities, making them attractive targets in medicinal chemistry .
Mode of Action
The compound incorporates amino and sulfonamide functionalities into the oxazole scaffold, as they have shown potential for interacting with biological targets
Biochemical Pathways
It was observed that similar compounds increased the phosphorylation of h2ax in mcf-7 cells , which is a marker of DNA damage and could indicate the involvement of DNA repair pathways.
Result of Action
The compound is part of a research focus on the synthesis and in vitro anticancer evaluation of functionalized oxazoles . No potent inhibitors of malignant cell growth were identified among the tested compounds . Nevertheless, the substances were categorized into two distinct groups based on their activity profile. One group displayed pronounced anticancer activity against breast cancer and melanoma cell lines, while the other exhibited a moderate effect primarily on renal cancer cell lines .
Vorteile Und Einschränkungen Für Laborexperimente
5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione has several advantages for use in lab experiments, including its high selectivity for PDE10A, its ability to cross the blood-brain barrier, and its relatively long half-life in the brain. However, there are also some limitations to its use, including the need for specialized equipment and expertise to synthesize and administer the compound, and the potential for off-target effects at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione and its therapeutic effects. These include further preclinical studies to elucidate the mechanisms of action of the compound, clinical trials to evaluate its safety and efficacy in humans, and the development of novel PDE10A inhibitors with improved pharmacokinetic properties and reduced off-target effects. Additionally, this compound may have potential applications in the treatment of other neuropsychiatric disorders, such as depression and anxiety disorders.
Synthesemethoden
The synthesis of 5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione involves several steps, starting with the reaction of 4-fluorobenzenesulfonyl chloride with 1,4-diaminopiperazine to form the intermediate 4-(4-fluorophenyl)piperazin-1-ylbenzenesulfonamide. This intermediate is then reacted with 1,3-dimethyl-2,4-dioxo-pyrimidine to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione has been extensively studied for its potential therapeutic effects in various neuropsychiatric disorders, including schizophrenia, Parkinson's disease, Huntington's disease, and obsessive-compulsive disorder. In preclinical studies, this compound has been shown to improve cognitive function, reduce psychotic-like behaviors, and increase dopamine release in the brain.
Eigenschaften
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O4S/c1-18-11-14(15(22)19(2)16(18)23)26(24,25)21-9-7-20(8-10-21)13-5-3-12(17)4-6-13/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCHFACKSWAWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,4-Dichloropyridin-3-yl)sulfonyl]-4-ethynylpiperidin-4-ol](/img/structure/B2844801.png)

![[8-acetyloxy-4-oxo-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-7-yl] Acetate](/img/structure/B2844808.png)
![5-(3-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2844809.png)
![2-(2-bromophenyl)-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}acetamide](/img/structure/B2844810.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2844813.png)





